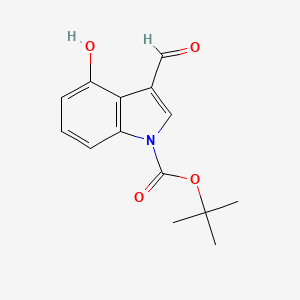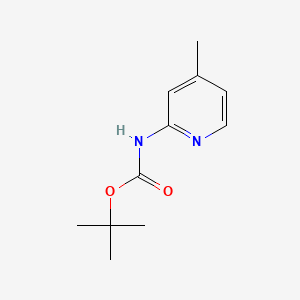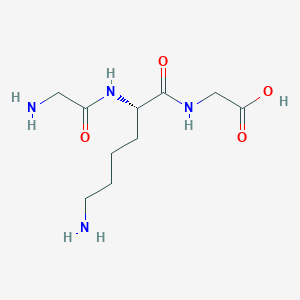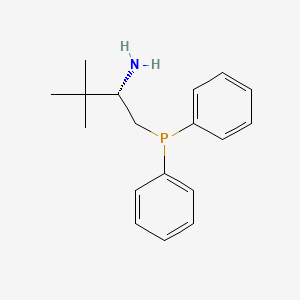
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
描述
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is a chiral phosphine ligand that has garnered significant interest in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of optically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine typically involves the reaction of a suitable amine precursor with diphenylphosphine. One common method involves the use of (S)-3,3-dimethylbutan-2-amine as the starting material, which is then reacted with diphenylphosphine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
化学反应分析
Types of Reactions
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine ligand can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions to produce optically active compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where the enantioselectivity of the compound is crucial for the desired therapeutic effect.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control of stereochemistry is required.
作用机制
The mechanism of action of (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine involves its ability to coordinate with transition metals, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of enantioselective products. The phosphine ligand’s steric and electronic properties play a crucial role in determining the selectivity and efficiency of the catalytic process.
相似化合物的比较
Similar Compounds
®-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine: The enantiomer of the compound, which has similar properties but opposite chirality.
Bis(diphenylphosphino)methane: Another phosphine ligand with different steric and electronic properties.
Triphenylphosphine: A commonly used phosphine ligand with three phenyl groups.
Uniqueness
(S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine is unique due to its chiral nature, which allows it to facilitate enantioselective reactions. Its specific steric and electronic properties make it particularly effective in certain catalytic processes, distinguishing it from other phosphine ligands.
属性
IUPAC Name |
(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NP/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,14,19H2,1-3H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNMEAXYLJQRV-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444139 | |
| Record name | (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286454-86-2 | |
| Record name | (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286454-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


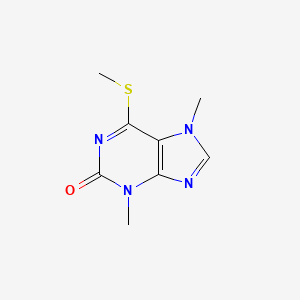

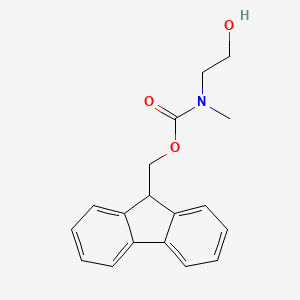
![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)
![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)



